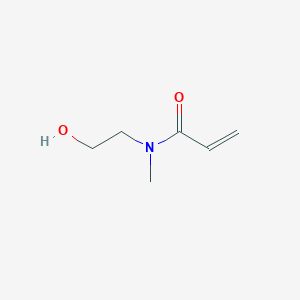

n-Methyl-n-(2-hydroxyethyl)acrylamide

Description

This structure confers unique physicochemical properties, including hydrolysis stability and balanced hydrophilicity, making it suitable for biomedical and material science applications. It is classified as a N-monosubstituted acrylamide and is often utilized in polymer formulations, such as dental resins and hydrogels, due to its compatibility with crosslinking agents and functional monomers .

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-6(9)7(2)4-5-8/h3,8H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHUMZYFJVMWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435923 | |

| Record name | n-methyl-n-(2-hydroxyethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17225-73-9 | |

| Record name | n-methyl-n-(2-hydroxyethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Methyl-n-(2-hydroxyethyl)acrylamide can be synthesized through several methods:

Direct Method: This involves the reaction of carboxylic acids with ethanolamine under specific conditions.

Ester Exchange Method: This method uses carboxylic acid methyl esters and ethanolamine to undergo ester exchange reactions.

Acyl Chloride Method: This involves the reaction of acyl chlorides with ethanolamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled temperatures and pressures to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-n-(2-hydroxyethyl)acrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize with acrylate and methacrylate monomers to form copolymers.

Hydrolysis: Despite its resistance, it can still undergo hydrolysis under extreme conditions.

Addition Reactions: The compound can participate in addition reactions due to the presence of the double bond in the acrylamide group.

Common Reagents and Conditions

Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used.

Hydrolysis: Strong acids or bases can catalyze the hydrolysis reaction.

Addition Reactions: Various nucleophiles can add to the double bond under suitable conditions.

Major Products

Scientific Research Applications

n-Methyl-n-(2-hydroxyethyl)acrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-n-(2-hydroxyethyl)acrylamide involves its ability to polymerize and form cross-linked networks. The hydroxyl and amide groups in the molecule participate in hydrogen bonding and other interactions, leading to the formation of stable polymeric structures. These polymers can interact with various biological and chemical systems, making them useful in a wide range of applications .

Comparison with Similar Compounds

Comparison with Similar Acrylamide Derivatives

Structural and Functional Group Analysis

The performance of acrylamide derivatives is heavily influenced by substituents on the nitrogen atom. Below is a comparative analysis:

Hydrolytic Stability and Mechanical Properties

- n-Methyl-n-(2-hydroxyethyl)acrylamide: The methyl group enhances steric hindrance, improving hydrolysis resistance compared to non-methylated analogs. This property is critical in dental resins exposed to aqueous environments .

- N-(2-hydroxyethyl)acrylamide : In dual-cured dental cements, this compound exhibited higher hydrolytic stability than methacrylates but reduced immediate mechanical strength (e.g., flexural strength < 80 MPa) and increased color change (ΔE > 3.5) due to hydrophilic interactions .

Corrosion Inhibition

- BHCA and HCA : These thioamide-containing derivatives demonstrated superior corrosion inhibition efficiency (~92% at 500 ppm) for carbon steel in HCl solutions. The thioamide group enables strong adsorption via sulfur-metal orbital interactions, forming protective layers .

- This compound : Lacks sulfur heteroatoms, making it less effective in corrosion inhibition but more suitable for biocompatible applications.

Thermoresponsive Behavior

NIPAAm : Its isopropyl group confers a lower critical solution temperature (LCST ~32°C), enabling temperature-driven phase transitions in hydrogels for controlled drug release .

This compound : The hydroxyethyl group increases hydrophilicity, likely raising the LCST compared to NIPAAm, though direct data is unavailable.

Table 2: Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.